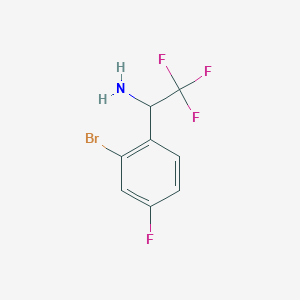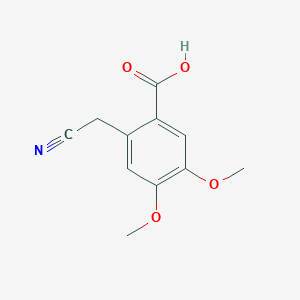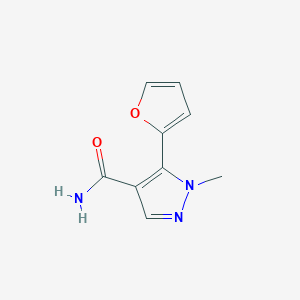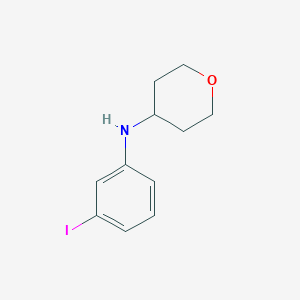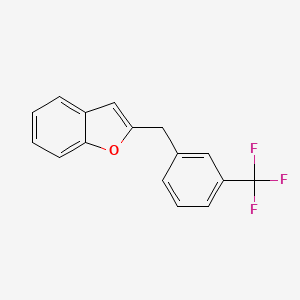
2-(3-(trifluoromethyl)benzyl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Trifluoromethyl)benzyl)benzofuran is a synthetic organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The trifluoromethyl group attached to the benzyl moiety enhances the compound’s chemical stability and biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(trifluoromethyl)benzyl)benzofuran typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving salicylaldehyde derivatives and appropriate reagents.
Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction using 3-(trifluoromethyl)benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a methyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Methyl-substituted benzofuran.
Substitution: Various functionalized benzofuran derivatives.
Applications De Recherche Scientifique
2-(3-(Trifluoromethyl)benzyl)benzofuran has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and photovoltaic devices.
Biological Studies: It is used as a probe to study the interactions of trifluoromethyl-containing compounds with biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-(3-(trifluoromethyl)benzyl)benzofuran involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
2-(3-(Trifluoromethyl)phenyl)benzofuran: Similar structure but with a phenyl group instead of a benzyl group.
2-(3-(Trifluoromethyl)benzyl)benzothiophene: Contains a benzothiophene core instead of a benzofuran core.
Uniqueness: 2-(3-(Trifluoromethyl)benzyl)benzofuran is unique due to the presence of both the trifluoromethylbenzyl group and the benzofuran core, which confer distinct chemical and biological properties. Its combination of stability, reactivity, and biological activity makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
55877-51-5 |
|---|---|
Formule moléculaire |
C16H11F3O |
Poids moléculaire |
276.25 g/mol |
Nom IUPAC |
2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzofuran |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)13-6-3-4-11(8-13)9-14-10-12-5-1-2-7-15(12)20-14/h1-8,10H,9H2 |
Clé InChI |
HFGUMVYWWPOKKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)CC3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


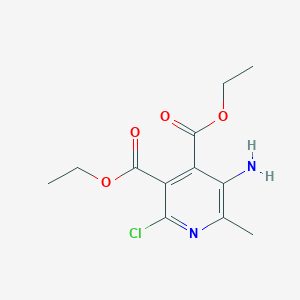
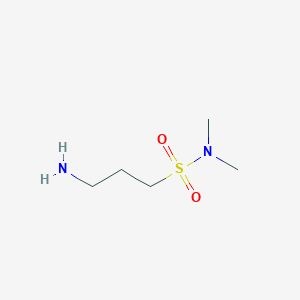


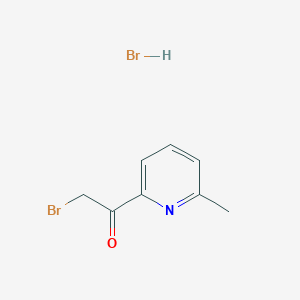
![2-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B8699595.png)
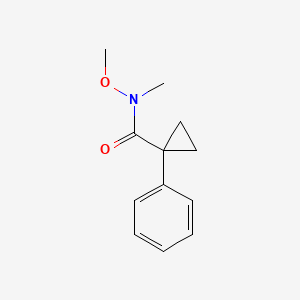
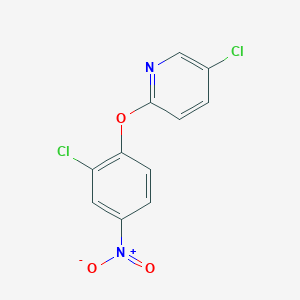
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-methoxybenzene](/img/structure/B8699612.png)
